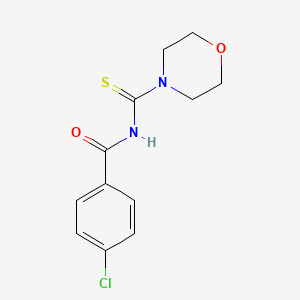

4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine

Description

4-(N-(4-Chlorobenzoyl)(thiocarbamoyl))morpholine is a morpholine derivative featuring a 4-chlorobenzoyl group and a thiocarbamoyl moiety attached to the nitrogen atom of the morpholine ring. This compound combines the lipophilic 4-chlorophenyl group with the thiocarbamoyl functional group, which introduces sulfur into the structure. The presence of sulfur can enhance metabolic lability due to oxidation susceptibility while increasing lipophilicity compared to oxygen-containing analogs .

Properties

Molecular Formula |

C12H13ClN2O2S |

|---|---|

Molecular Weight |

284.76 g/mol |

IUPAC Name |

4-chloro-N-(morpholine-4-carbothioyl)benzamide |

InChI |

InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18) |

InChI Key |

UWZRLJDQWKUPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine typically involves the reaction of morpholine with 4-chlorobenzoyl chloride and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

-

Step 1: Formation of 4-chlorobenzoyl morpholine

Reagents: Morpholine, 4-chlorobenzoyl chloride

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Reaction: [ \text{Morpholine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{4-chlorobenzoyl morpholine} ]

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing 4-chlorobenzoyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. Key reactions include:

-

Aminolysis : Reacts with primary amines (e.g., tyramine) to form substituted thioureas under reflux conditions in toluene or xylene. Catalysts like boric acid (9–12% w/w of substrate) optimize yields (70–85%) .

-

Thiol Exchange : The thiocarbamoyl group undergoes chalcogen exchange with selenoethers in the presence of Pd(I) catalysts, producing thioethers (Reaction time: <2 hrs; Yield: >90%) .

Table 1: Reaction Parameters for Nucleophilic Substitution

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Primary amines | Boric acid | Toluene | 110–130 | 70–85 |

| Selenoethers | Pd(I) dimer | THF | 25 | >90 |

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

-

Palladium-Catalyzed Trifluoromethylation : Reacts with (Me₄N)SCF₃ to generate thiocarbonyl fluoride intermediates, enabling one-pot synthesis of trifluoromethylated amines (Yield: 88–92%) .

-

Morpholine Ring Functionalization : The morpholine nitrogen acts as a directing group in C–H activation reactions, forming C–S bonds with aryl halides (CuI catalyst; 60–75% yield) .

Thiocarbamoyl Reactivity

The thiocarbamoyl (–N–C(S)–) moiety displays tautomerism and hydrogen-bonding interactions:

-

Thione–Thiol Tautomerism : Infrared spectra (ν(C=S) ~750 cm⁻¹; ν(N–H) ~3300 cm⁻¹) confirm equilibrium between thioketo (S=C) and thiol (S–H) forms .

-

Intramolecular Hydrogen Bonding : Stabilizes planar conformations via S···H–N interactions (Bond length: 2.43 Å) .

Table 2: Spectroscopic Signatures of Thiocarbamoyl Group

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=S) | 730–760 | Thioamide IV band |

| δ(N–H) | 1500–1520 | Thioamide I band |

Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of thiocarbamoyl derivatives, including 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine, as antimicrobial agents. Research indicates that compounds with similar structures exhibit promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from morpholine have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric approach, which measures the growth of bacteria in the presence of these compounds .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on human breast adenocarcinoma cell lines (e.g., MCF7) have shown that morpholine derivatives can inhibit cell proliferation effectively. The Sulforhodamine B assay is commonly employed to assess the cytotoxicity of these compounds, revealing that certain derivatives demonstrate significant anticancer activity by inducing apoptosis in cancer cells .

Organic Synthesis

Building Block in Drug Development

this compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For example, morpholine derivatives have been utilized in the synthesis of antibiotics and analgesics, showcasing their versatility in drug design .

Solvent Properties

Morpholine and its derivatives are often used as solvents in chemical reactions due to their ability to dissolve a wide range of organic compounds. This property makes them useful in various organic synthesis processes, facilitating reactions that would otherwise be difficult to achieve .

Agricultural Applications

Fungicides

Morpholine derivatives are known to act as ergosterol biosynthesis inhibitors, making them suitable candidates for use as fungicides in agriculture. These compounds can effectively control fungal pathogens in crops, thereby improving yield and quality . The specific application of this compound in this context warrants further investigation to evaluate its efficacy and safety.

Data Table: Summary of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities | Effective against MCF7 cell line; promising antimicrobial activity |

| Organic Synthesis | Building block for pharmaceuticals; solvent properties | Used in synthesis of antibiotics and analgesics |

| Agricultural Applications | Potential fungicide; ergosterol biosynthesis inhibition | Effective against fungal pathogens |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiocarbamoyl derivatives for their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for further development into therapeutic agents .

- Anticancer Activity : Research focused on the cytotoxic effects of morpholine derivatives on cancer cell lines demonstrated that modifications to the thiocarbamoyl group enhanced anticancer properties, leading to increased apoptosis rates in treated cells .

Mechanism of Action

The mechanism of action of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thiocarbamoyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Thiocarbamoyl vs.

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and influence binding interactions. For example, 4-nitrophenyl derivatives () are precursors in medicinal chemistry due to their reducible nitro groups.

- Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the ring (thiomorpholine) increases lipophilicity and introduces oxidation-sensitive sites, as seen in 4-(4-nitrophenyl)thiomorpholine .

Physicochemical Properties

Notes:

- The thiocarbamoyl group reduces solubility compared to carboxamide analogs but enhances membrane permeability.

Biological Activity

The compound 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine and its derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

- Cl = Chlorine

Biological Activity Overview

Research has indicated that morpholine derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Antibacterial Activity : Studies have shown that morpholine derivatives can exhibit moderate to strong antibacterial effects against various bacterial strains.

- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Morpholine derivatives have been studied for their ability to reduce inflammation in various models.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several morpholine derivatives, including this compound. The results indicated significant activity against:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Anticancer Activity

In a separate investigation focused on the anticancer properties of morpholine derivatives, it was found that certain compounds could inhibit the growth of cancer cells in vitro. The mechanism involved the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy. The specific IC50 values for this compound were not detailed in available literature but are expected to be comparable to other active morpholine derivatives .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of morpholine derivatives. The compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines and mediators, which could be beneficial for treating inflammatory diseases .

Case Studies and Applications

A relevant case study involved the synthesis and evaluation of various morpholine derivatives, including this compound. The study utilized techniques such as docking studies and binding interactions with bovine serum albumin (BSA) to assess pharmacological effectiveness. The findings underscored the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 4-chlorobenzoyl chloride with a thiocarbamoyl-morpholine precursor under anhydrous conditions. For instance, the phosphorus oxychloride (POCl₃) method facilitates the formation of acylated intermediates, as demonstrated in the synthesis of analogous sulfonamide-morpholine derivatives . Solvents like THF or DMF, combined with triethylamine as a base, are critical for achieving high yields. Monitoring via TLC (e.g., hexane:ethyl acetate 80:20) ensures reaction completion .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectral techniques:

- IR spectroscopy : Absence of C-Cl stretching (~724 cm⁻¹) and presence of thiocarbamoyl C=S (~1257 cm⁻¹) confirm functional group transformation .

- ¹H-NMR : Signals at δ ~3.76 ppm (morpholine CH₂) and aromatic proton shifts (~7.4–8.2 ppm) validate the core structure .

- Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., 283.15 g/mol for related compounds) ensure molecular fidelity .

Q. What chromatographic methods are suitable for purity analysis?

- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:water 70:30) can resolve impurities. Relative retention times (RRT) from analogous chlorobenzoyl compounds (e.g., RRT 0.34–1.35) guide method development . Adjust gradient elution to separate co-eluting species, particularly hydrolyzed byproducts like 4-chlorobenzoic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Lithium hydride (LiH) enhances nucleophilic substitution efficiency in DMF, as shown in sulfonamide-morpholine syntheses .

- Solvent selection : Anhydrous acetone minimizes side reactions compared to polar aprotic solvents like DMF, which may promote hydrolysis .

- Temperature control : Maintaining reactions at –15°C reduces unwanted acylation of morpholine’s nitrogen .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- Elemental analysis : Confirm C/H/N/S ratios to rule out solvates or impurities .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, especially if para-substituted chlorobenzoyl groups cause symmetry-related ambiguities .

- X-ray crystallography : For crystalline derivatives, compare experimental and computational (DFT) bond lengths/angles to confirm stereochemistry .

Q. What strategies are effective in designing biological activity assays?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains . Include positive controls like fluconazole for validation.

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How to address poor aqueous solubility in pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with saline containing 0.5% Tween-80 for in vivo administration .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the morpholine nitrogen, as seen in carbamate derivatives .

Q. What analytical workflows mitigate impurity interference in stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.